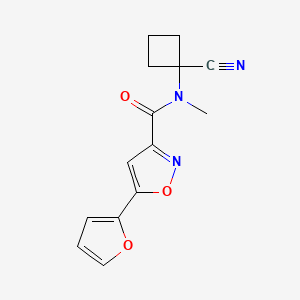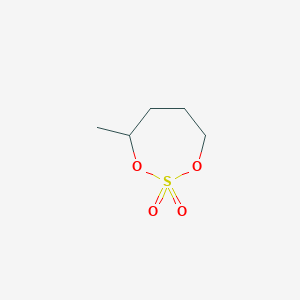![molecular formula C18H22N2O4 B2589076 [1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate CAS No. 923210-57-5](/img/structure/B2589076.png)
[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB is a derivative of benzoic acid and is synthesized through a complex process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of CCPB is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. CCPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CCPB has also been shown to modulate the activity of the GABA-A receptor, a receptor involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
CCPB has been shown to have several biochemical and physiological effects. In animal studies, CCPB has been shown to reduce inflammation and pain, improve cognitive function, and inhibit tumor growth. It has also been shown to have anxiolytic and sedative effects. However, the effects of CCPB on humans have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
CCPB has several advantages as a research tool, including its ability to modulate the activity of specific enzymes and receptors, its low toxicity, and its stability in various experimental conditions. However, CCPB also has limitations, including its high cost, its complex synthesis method, and the lack of extensive studies on its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on CCPB. One area of interest is the development of new drugs based on the structure of CCPB, which could have improved efficacy and safety profiles. Another area of interest is the investigation of the potential use of CCPB as a plant growth regulator and pesticide. Additionally, further studies are needed to determine the safety and efficacy of CCPB in humans, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of CCPB involves several chemical reactions, including the condensation of 3-hydroxybenzoic acid with 1-cyanocyclohexylmethylamine, followed by the reaction with 2-oxo-1-phenylpropan-1-amine. The final product is obtained through the reaction of the intermediate compound with benzoic anhydride. The synthesis of CCPB is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CCPB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CCPB has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, CCPB has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, CCPB has been investigated for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(24-17(23)14-7-6-8-15(21)11-14)16(22)20(2)18(12-19)9-4-3-5-10-18/h6-8,11,13,21H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGGHGGXKRJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)OC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-thieno[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B2588997.png)
![N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2589001.png)


![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589005.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)
![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)


![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)
![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)
